molecular formula C14H12BNO4S B1351035 1-(Phenylsulfonyl)-2-indoleboronic acid CAS No. 342404-46-0

1-(Phenylsulfonyl)-2-indoleboronic acid

Cat. No. B1351035
CAS RN: 342404-46-0
M. Wt: 301.1 g/mol
InChI Key: HXWLCYMHOULBJZ-UHFFFAOYSA-N
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Description

1-(Phenylsulfonyl)-2-indoleboronic acid, also known as 1-(Phenylsulfonyl)indole-2-boronic acid or 1-(Phenylsulfonyl)indole-2-boronic acid MIDA ester, is a chemical compound with the empirical formula C19H17BN2O6S . It is often used in Suzuki Cross-Coupling reactions .


Molecular Structure Analysis

The molecular weight of 1-(Phenylsulfonyl)-2-indoleboronic acid is 412.22 . The SMILES string representation of its structure is C[N]12CC(=O)O[B]1(OC(=O)C2)c3cc4ccccc4n3S(=O)(=O)c5ccccc5 .


Physical And Chemical Properties Analysis

1-(Phenylsulfonyl)-2-indoleboronic acid is a powder with a melting point of 159-165 °C . It has an assay of 96% .

Scientific Research Applications

Nucleophilic Addition Reactions

1-(Phenylsulfonyl)-2-indoleboronic acid has been explored for its reactivity in nucleophilic addition reactions. For instance, 2-nitro-1-(phenylsulfonyl)indole undergoes nucleophilic addition with various enolates and lithium dimethylcuprate, producing 3-substituted-2-nitroindoles (Pelkey, Barden, & Gribble, 1999). This indicates its potential in creating diverse indole derivatives.

Synthesis of Acyl-Indoles

Another significant application is in the synthesis of 2-acyl-1-(phenylsulfonyl)indoles. These compounds are prepared from 1-(phenylsulfonyl)indoles through a process involving s-butyllithium and carboxylic acid anhydrides (Jiang & Gribble, 2002). This method highlights the versatility of 1-(phenylsulfonyl)indole derivatives in organic synthesis.

Structural Analysis and DFT Calculations

Recent studies have included the synthesis and structural analysis of new derivatives of 1-(phenylsulfonyl)indole. These studies incorporate techniques like X-ray crystallography and Density Functional Theory (DFT) calculations to understand the molecular structure and properties of these derivatives (Mannes, Kaur, Onyango, Gribble, & Jasinski, 2017). Such research is crucial for designing molecules with desired properties for various applications.

Sulfonation Studies

Research also involves the sulfonation of 1-phenylsulfonyl-1H-indoles, leading to the development of efficient protocols for synthesizing sulfonyl chloride derivatives. These derivatives are key intermediates for producing various sulfonamide derivatives (Janosik et al., 2006), indicating the compound's role in producing structurally diverse molecules.

Catalytic Applications

Moreover, 1-(Phenylsulfonyl)-2-indoleboronic acid and its derivatives have been used in catalytic applications. For example, propylsulfonic acid-functionalized periodic mesoporous benzenesilica, which includes phenylsulfonyl groups, showed high catalytic activity in the condensation of indole on benzaldehyde (Siegel et al., 2012). This demonstrates its potential in catalysis and material science.

Future Directions

The future directions of research involving 1-(Phenylsulfonyl)-2-indoleboronic acid could involve further exploration of its reactivity in catalytic desulfitative functionalizations . This emerging field is displaying sulfone derivatives as a new class of substrates enabling catalytic C–C and C–X bond construction .

Mechanism of Action

Target of Action

Indole derivatives, which this compound is a part of, are known to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.

Mode of Action

It’s worth noting that indole derivatives are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . This suggests that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Indole derivatives are known to influence a wide range of biochemical pathways due to their broad-spectrum biological activities .

Pharmacokinetics

The compound’s molecular weight is 41222 , which is within the range generally favorable for good bioavailability.

Result of Action

Given the wide range of biological activities associated with indole derivatives , it’s plausible that the compound could have diverse effects at the molecular and cellular levels.

properties

IUPAC Name

[1-(benzenesulfonyl)indol-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BNO4S/c17-15(18)14-10-11-6-4-5-9-13(11)16(14)21(19,20)12-7-2-1-3-8-12/h1-10,17-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXWLCYMHOULBJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=CC=CC=C2N1S(=O)(=O)C3=CC=CC=C3)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60379906
Record name [1-(Benzenesulfonyl)-1H-indol-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Phenylsulfonyl)-2-indoleboronic acid

CAS RN

342404-46-0
Record name [1-(Benzenesulfonyl)-1H-indol-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 342404-46-0
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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